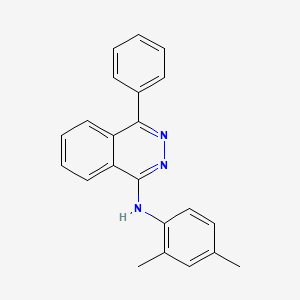![molecular formula C22H30N6O2 B5458250 N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)
N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, commonly known as EPPPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPPIP belongs to the class of piperazinecarboxamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
The exact mechanism of action of EPPPIP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. EPPPIP has been shown to bind to specific receptors in these systems, leading to the modulation of neurotransmitter release and uptake.
Biochemical and Physiological Effects:
EPPPIP has been shown to have various biochemical and physiological effects. In neurology, EPPPIP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. In psychiatry, EPPPIP has been shown to increase the levels of serotonin and dopamine, which are important for mood regulation. In oncology, EPPPIP has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
EPPPIP has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, EPPPIP also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on EPPPIP. In neurology, further studies are needed to determine the potential therapeutic applications of EPPPIP in the treatment of neurodegenerative diseases. In psychiatry, further studies are needed to determine the optimal dosage and duration of treatment with EPPPIP. In oncology, further studies are needed to determine the potential use of EPPPIP in combination with other anticancer drugs.
In conclusion, EPPPIP is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in neurology, psychiatry, and oncology. Further research is needed to fully understand its mechanism of action and to determine its optimal use in various fields of medicine.
合成方法
EPPPIP can be synthesized using a multi-step process that involves the reaction of 4-ethoxyaniline with 2-chloro-4-pyrimidinamine to form N-(4-ethoxyphenyl)-2-chloro-4-pyrimidinamine. The latter compound is then reacted with piperidine to form N-(4-ethoxyphenyl)-4-(2-piperidin-1-yl-4-pyrimidin-4-yl)piperazine-1-carboxamide, which is the precursor to EPPPIP. Finally, EPPPIP is obtained by reacting the precursor compound with ethyl iodide.
科学研究应用
EPPPIP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, EPPPIP has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, EPPPIP has been studied for its anxiolytic and antidepressant effects. In oncology, EPPPIP has been shown to inhibit the growth of cancer cells and can potentially be used in the treatment of various types of cancer.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-2-30-19-8-6-18(7-9-19)24-22(29)28-16-14-26(15-17-28)20-10-11-23-21(25-20)27-12-4-3-5-13-27/h6-11H,2-5,12-17H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMZUCVZLGUOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,3-dihydro-1H-inden-1-ylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5458175.png)
![3-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5458176.png)
![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5458177.png)

![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5458183.png)
![3-[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5458190.png)
![3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5458192.png)
![N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458213.png)
![N-ethyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5458214.png)
methyl]-4-methylbenzenesulfonamide](/img/structure/B5458217.png)
![3-[4-(2-cyclopentyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]-1-propanol dihydrochloride](/img/structure/B5458222.png)
![2-benzylidene-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458224.png)
![6-(3-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5458231.png)
![4-{[(3-isopropyl-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5458243.png)